molecular formula C15H11BrN2OS B4956099 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole

2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole

Cat. No. B4956099
M. Wt: 347.2 g/mol
InChI Key: BUNOSLQMNRGNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. It has also been reported to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has limited solubility in water, which may pose a challenge in certain experiments. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole. One of the most promising directions is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the development of new antibiotics and anti-inflammatory drugs. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole is a promising chemical compound that has potential applications in various fields of science. Its high potency and selectivity towards cancer cells make it a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole involves the reaction of 3-bromoaniline with thioacetic acid in the presence of phosphorus oxychloride, followed by the reaction with benzyl isocyanate and sodium azide. The final product is obtained by the reaction of the intermediate with hydrazine hydrate and acetic anhydride. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

2-(benzylthio)-5-(3-bromophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to possess antimicrobial activity against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-13-8-4-7-12(9-13)14-17-18-15(19-14)20-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOSLQMNRGNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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